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(2-Aminoethyl)phosphonic Acid Hydrochloride -

(2-Aminoethyl)phosphonic Acid Hydrochloride

Catalog Number: EVT-13844936
CAS Number:
Molecular Formula: C2H9ClNO3P
Molecular Weight: 161.52 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Aminoethyl)phosphonic acid hydrochloride, also known as 2-aminoethylphosphonic acid, is a significant organic compound classified under phosphonic acids. It is characterized by its aminoethyl group substituting the hydrogen atom attached to phosphorus in phosphonic acid. This compound has garnered attention due to its biological relevance and potential applications in various scientific fields.

Source

First identified in 1959, (2-aminoethyl)phosphonic acid occurs naturally in plants and animals, where it plays a role in cellular processes. It is one of the three primary sources of phosphate intake in biological systems, alongside inorganic phosphate and organophosphates . The compound has been detected in various organisms, including prokaryotes, eubacteria, and certain marine species .

Classification

(2-Aminoethyl)phosphonic acid falls under the category of organic phosphonic acids. It is recognized as a human metabolite and has been classified as a Bronsted base due to its ability to accept protons . Its chemical structure is defined by the molecular formula C2H8NO3P\text{C}_2\text{H}_8\text{N}\text{O}_3\text{P}, with a molecular weight of approximately 125.06 g/mol .

Synthesis Analysis

Methods

The synthesis of (2-aminoethyl)phosphonic acid can be achieved through various methods, primarily involving the reaction of phosphorous acid with formaldehyde and ammonium chloride. A common industrial synthesis method includes the following steps:

  1. Reactants Preparation: Ammonium chloride, phosphorous acid, and hydrochloric acid are added to a reaction vessel.
  2. Heating and Stirring: The mixture is heated while being stirred to ensure complete dissolution of the reactants.
  3. Formaldehyde Addition: A formaldehyde solution is added dropwise while maintaining the temperature between 100-115 °C.
  4. Concentration and Cooling: After the reaction completes, the mixture is concentrated, decolorized, and cooled to yield (2-aminoethyl)phosphonic acid hydrochloride .

This method effectively minimizes by-product formation and enhances yield.

Technical Details

The synthesis typically involves controlling temperature and reactant concentrations to optimize product yield and purity. The reaction conditions can vary, but maintaining a stable temperature during formaldehyde addition is crucial for successful synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (2-aminoethyl)phosphonic acid consists of a phosphonic acid backbone with an aminoethyl side chain. The structure can be represented as follows:

  • Molecular Formula: C2H8NO3P\text{C}_2\text{H}_8\text{N}\text{O}_3\text{P}
  • Molecular Weight: 125.06 g/mol
  • Structural Representation:
    H2NCH2CH2PO3H2\text{H}_2\text{N}-\text{CH}_2-\text{CH}_2-\text{PO}_3\text{H}_2

Data

  • CAS Number: 2041-14-7
  • Melting Point: 296 °C (decomposes)
  • Density: Approximately 1.482 g/cm³
  • Solubility: Soluble in water at concentrations up to 50 mg/mL .
Chemical Reactions Analysis

Reactions

(2-Aminoethyl)phosphonic acid undergoes several chemical reactions typical for phosphonates:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the cleavage of P-C bonds.
    O PC OR 2+2H2OO PC OH 2+2ROH\text{O PC OR }_2+2\text{H}_2\text{O}\rightarrow \text{O PC OH }_2+2\text{ROH}
  2. Horner–Wadsworth–Emmons Reaction: In this reaction, (2-aminoethyl)phosphonic acid derivatives can be deprotonated to form stabilized carbanions that react with aldehydes to produce alkenes .

Technical Details

These reactions highlight the versatility of (2-aminoethyl)phosphonic acid in synthetic organic chemistry, particularly in forming more complex molecules.

Mechanism of Action

The mechanism of action for (2-aminoethyl)phosphonic acid primarily involves its role as a phosphorus source in biological systems. It participates in metabolic pathways where it acts as an intermediate or product resulting from metabolism.

Process and Data

In biological contexts, (2-aminoethyl)phosphonic acid has been shown to be involved in cellular signaling processes and may influence growth and development in certain microorganisms . Its interactions at the molecular level are still being studied to fully understand its roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to beige crystalline powder
  • Melting Point: 296 °C (decomposes)
  • Density: Approximately 1.482 g/cm³
  • Solubility: Soluble in water at concentrations up to 50 mg/mL .

Chemical Properties

  • pKa Values:
    • pK1=2.45pK_1=2.45
    • pK2=7.0pK_2=7.0
    • pK3=10.8pK_3=10.8

These properties indicate that (2-aminoethyl)phosphonic acid can exist in different protonation states depending on the pH of the environment, which affects its reactivity and solubility.

Applications

(2-Aminoethyl)phosphonic acid has several scientific applications:

  1. Biological Research: Used as a growth medium for marine bacteria such as Roseovarius nubinhibens ISM.
  2. Nanotechnology: Functionalization of gold nanoparticles with (2-aminoethyl)phosphonic acid has been explored for targeted drug delivery systems due to its calcium affinity .
  3. Metabolic Studies: As a human metabolite, it is studied for its role in various metabolic pathways and potential implications in health sciences.
Biosynthesis and Natural Occurrence of (2-Aminoethyl)phosphonic Acid

Metabolic Pathways in Prokaryotic and Eukaryotic Systems

(2-Aminoethyl)phosphonic acid (AEP, ciliatine) is biosynthesized and catabolized through specialized pathways that differ between organisms. In prokaryotes, the primary catabolic route involves the PhnWX pathway:

  • PhnW (AEP-pyruvate transaminase): Catalyzes the transfer of the amino group from AEP to pyruvate, yielding phosphonoacetaldehyde (PAA) and alanine. This PLP-dependent enzyme exhibits strict specificity for AEP and pyruvate [5] [6].
  • PhnX (Phosphonoacetaldehyde hydrolase): Hydrolyzes PAA to acetaldehyde and inorganic phosphate, cleaving the stable C–P bond. This enzyme is Mg²⁺-dependent and irreversible [9].

Table 1: Key Enzymes in Prokaryotic AEP Metabolism

EnzymeReactionCofactorsProducts
PhnWTransamination of AEPPLPPhosphonoacetaldehyde + Alanine
PhnXHydrolysis of PhosphonoacetaldehydeMg²⁺Acetaldehyde + Phosphate

In eukaryotes (e.g., fungi, protozoa), an oxidative pathway predominates:

  • PhnY (AEP dioxygenase): Converts AEP to *(R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) using O₂ and α-ketoglutarate [5].
  • PhnZ (R-HAEP dioxygenase): Cleaves R-HAEP to glycine and phosphate [5].Note: Some eukaryotes (e.g., Geomyces pannorum) exhibit phosphate-insensitive AEP degradation, indicating regulatory differences from prokaryotes [9].

Role of Phosphoenolpyruvate Mutase in C–P Bond Formation

The C–P bond of AEP originates from phosphoenolpyruvate (PEP), catalyzed by phosphoenolpyruvate mutase (PepM):

  • Mechanism: PepM rearranges PEP to phosphonopyruvate (PnPy) via a [1,2]-phosphonyl shift. The reaction involves a dissociative transition state where the phosphate group forms a metaphosphate intermediate before bonding with carbon [1] [7].
  • Reversibility: The equilibrium favors PEP over PnPy (500:1), necessitating cellular mechanisms (e.g., substrate channeling or rapid PnPy consumption) to drive biosynthesis forward [1].
  • Structural Features: PepM adopts a TIM barrel fold with a conserved active site. Catalytic residues (e.g., Arg⁵⁹, Glu¹¹⁴ in E. coli) position PEP for tautomerization and stabilize the transition state [7].

Table 2: Functional Domains of Phosphoenolpyruvate Mutase

DomainFunctionKey ResiduesRole in Catalysis
TIM barrel coreSubstrate bindingArg⁵⁹, Asp₆₀PEP orientation
Active site loopMetaphosphate stabilizationGlu¹¹⁴Transition state charge compensation
Divalent metal siteCofactor binding (Mg²⁺/Mn²⁺)Asp₃₅, Asn⁹⁸Enhances electrophilicity of PEP

Genetic knockout studies confirm PepM’s indispensability: Mutants of Streptomyces hygroscopicus (∆pepM) fail to produce AEP or related phosphonates [1].

Distribution in Marine, Soil, and Gut Microbiomes

AEP is the most abundant natural phosphonate, distributed across diverse ecosystems:

  • Marine Environments: Constitutes 25% of dissolved organic phosphorus. Vibrio splendidus and other γ-proteobacteria degrade AEP via phnWX gene clusters, which are present in >13% of marine bacteria. This pathway supplies phosphorus in phosphate-limited oligotrophic waters [4] [5].
  • Soil Systems: Found in rhizosphere bacteria (e.g., Pseudomonas putida BIRD-1), which utilize AEP as a P, N, or C source. Three specialized transporters (aepXVW, aepSTU, aepP) enable uptake under nutrient stress. Fungal degraders like Geomyces pannorum P11 mineralize AEP even at 10°C, indicating cold-adaptation of phosphonatases [6] [9].
  • Gut Microbiomes: Bacteroides spp. harbor pepM and phn clusters, linking AEP biosynthesis to gut phosphonate cycling. AEP derivatives (e.g., phosphonoglycerolipids) are detected in human intestinal mucosa [5] [10].

Table 3: AEP Distribution Across Ecological Niches

EcosystemKey OrganismsFunctional RoleRegulatory Trigger
MarineVibrio splendidus, SAR11 cladePhosphorus scavengingPhosphate limitation (PhoBR)
SoilPseudomonas putida, Geomyces pannorumC/N/P sourceC/N/P starvation (CbrAB, NtrBC, PhoBR)
Human gutBacteroides thetaiotaomicronMucin component synthesisSubstrate induction

Biosynthetic Gene Clusters and Evolutionary Conservation

AEP biosynthesis is governed by highly conserved gene clusters featuring:

  • Core Genes: pepM (PEP mutase), phnA (phosphonoalanine decarboxylase), and phnY (phosphonopyruvate decarboxylase). These collaborate to convert PnPy to AEP via phosphonoalanine [1] [7].
  • Regulatory Elements: LysR-type transcriptional regulators (e.g., aepR in P. putida) activate phnWX expression under AEP induction. Global regulators (PhoBR, NtrBC) integrate AEP metabolism into broader nutrient stress responses [6].
  • Evolutionary Patterns: pepM homologs occur in 9% of sequenced bacterial genomes, with highest density in Actinobacteria (e.g., Streptomyces) and γ-Proteobacteria. Synteny analysis reveals conserved pepM-phnA-phnY arrangements across taxa, suggesting vertical inheritance with lateral gene transfer in marine lineages [4] [7] [10].

Table 4: Conserved Genes in AEP Biosynthetic Clusters

GeneFrequency (%)FunctionTaxonomic Prevalence
pepM100%PEP → phosphonopyruvate conversionUniversal in AEP producers
phnA85%Phosphonoalanine decarboxylationActinobacteria, Proteobacteria
phnY78%Phosphonopyruvate decarboxylationMarine γ-Proteobacteria
phnWX92%AEP catabolismSoil pseudomonads, enteric bacteria

AEP-related gene clusters exhibit functional plasticity: Some marine strains incorporate pbfA (encoding R-HAEP lyase) to funnel diverse phosphonates into the PhnWX pathway [5].

Properties

Product Name

(2-Aminoethyl)phosphonic Acid Hydrochloride

IUPAC Name

2-aminoethylphosphonic acid;hydrochloride

Molecular Formula

C2H9ClNO3P

Molecular Weight

161.52 g/mol

InChI

InChI=1S/C2H8NO3P.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H

InChI Key

AIYQCJPWOAHEFK-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)N.Cl

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